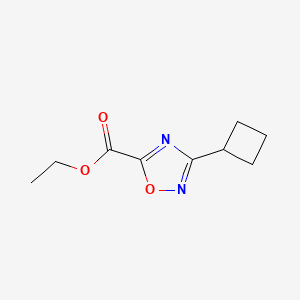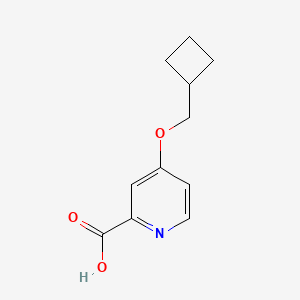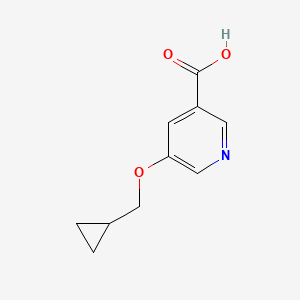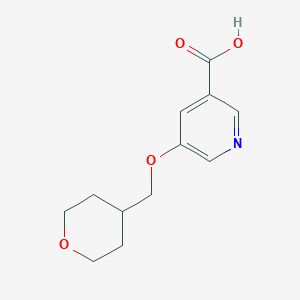
4-Bromo-2-(2-methoxypyridin-3-yl)thiazole
Vue d'ensemble
Description
4-Bromo-2-(2-methoxypyridin-3-yl)thiazole, also known as 2-Bromo-3-methylthiazole, is a heterocyclic compound with a bicyclic ring structure. It is a colorless solid that is widely used in organic synthesis. Its structure consists of a five-membered thiazole ring with a methyl substituent and a bromine atom at the 4-position. It is a versatile reagent with a wide range of applications in organic synthesis and has been used in the synthesis of various compounds, including drugs, agrochemicals, dyes, and polymers.
Applications De Recherche Scientifique
Novel Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound, has been extensively explored for its potential in medicinal chemistry. Research has focused on synthesizing novel thiazole derivatives to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with reduced side effects. These efforts have led to the identification of thiazole derivatives that modulate various enzymes and signaling pathways, offering new avenues for therapeutic intervention. The significant therapeutic applications of thiazole derivatives, as reported in patents, highlight the compound's versatility and potential as a nucleus for developing medicinal drugs with specificity for multi-signaling pathway targets, although this could also increase the potential for side effects (Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M., 2014).
Antibacterial and Anticancer Potential
Thiazole derivatives have been acknowledged for their broad biological activities, including antibacterial and anticancer effects. A comprehensive review of patents from 2000-2017 highlighted the anti-infective and anticancer potential of thiazole-based compounds, suggesting that these molecules could serve as valuable leads for the development of more effective biological agents through various modifications and derivatizations. This approach could offer new strategies for designing active agents against a range of diseases (Sharma, D., Bansal, K., Sharma, A., Pathak, M., & Sharma, P. C., 2019).
Synthesis and Applications of Thiazolidin-4-ones
1,3-Thiazolidin-4-ones and their analogs have been synthesized and evaluated for their pharmacological importance, including as glitazones (1,3-thiazolidine-2,4-diones), rhodanines (2-thioxo-1,3-thiazolidin-4-ones), and pseudothiohydantoins (2-imino-1,3-thiazolidine-2-4-ones). These compounds have been incorporated into commercial pharmaceuticals and continue to show promise in medicinal chemistry, with potential activities against various diseases. The synthesis techniques have evolved from the mid-nineteenth century, with a focus on green chemistry approaches to reduce environmental impact (Santos, J. d. S., Jones Junior, J., & Silva, F. M. D., 2018).
Green Chemistry and Thiazolidinone Derivatives
The shift towards green chemistry has led to the development of novel synthetic methodologies for thiazolidinone derivatives, emphasizing the reduction or elimination of hazardous materials. Microwave-assisted organic synthesis has been particularly successful, producing compounds with various biological activities such as antibacterial, antitubercular, anticancer, and antifungal properties. These advancements underline the potential of thiazolidinone derivatives as candidates for treating various diseases, highlighting the importance of green synthesis techniques in medicinal chemistry (JacqulineRosy, P., JebastinSoniaJas, M., Santhanalakshmi, K., & Muthukumar, S., 2019).
Synthesis and Biological Activities of Thiazolopyridines
Thiazolopyridines represent another group of compounds derived from thiazole with potential biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Their synthesis has been categorized into approaches based on the annelation of the thiazolidine or thiazole cycle to the pyridine ring, and the use of pyridine derivatives as starting materials. These compounds have also shown promise in treating hyperproliferative disorders, diabetes, bacterial infections, and sexual dysfunction, demonstrating the vast therapeutic potential of thiazole derivatives (Chaban, T. I., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-(2-methoxypyridin-3-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-13-8-6(3-2-4-11-8)9-12-7(10)5-14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFLXSWFIUNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259692 | |
| Record name | Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-60-5 | |
| Record name | Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)





![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)
